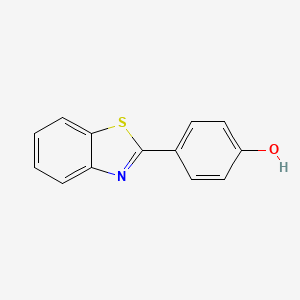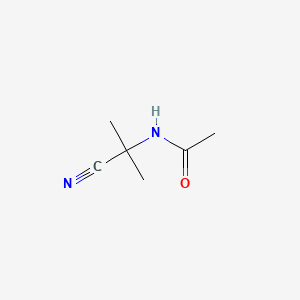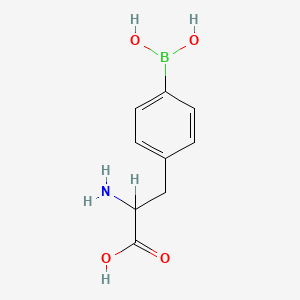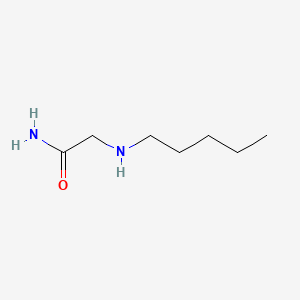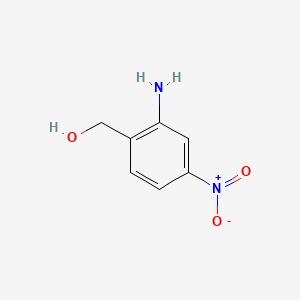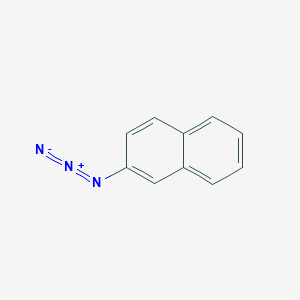
2-Azidonaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-azidonaphthalene derivatives has been explored through various chemical reactions, including the pyrolysis of aryl azides. This process has been demonstrated to produce 2-azidonaphthalene with substituents like nitro, acetyl, benzoyl, and methoxycarbonyl in the 3-position, suggesting a transition state with considerable quinonoid character (Dyall & Ferguson, 1994).
Molecular Structure Analysis
The molecular structure of 2-azidonaphthalene and related compounds has been elucidated through crystallography and molecular analysis. For instance, structural studies on organoboron compounds related to 2-azidonaphthalene reveal intricate details about their crystal and molecular structures, highlighting the expected cyclic B,N-betaine structure resulting from various chemical reactions (Kliegel et al., 1986).
Chemical Reactions and Properties
2-Azidonaphthalene undergoes fascinating chemical reactions, including photolysis and pyrolysis, leading to the formation of diverse organic derivatives. Photolysis of 2,3-diazidonaphthalene, for example, has been shown to form o-xylylene derivatives, indicating a monophotonic process involving the attack of the nitreno group on the azido group (Yabe, 1979).
Physical Properties Analysis
The physical properties of 2-azidonaphthalene derivatives, such as their crystal structures, have been closely examined. The analysis of crystals shows significant details about the spatial arrangement and the effects of various substituents on the overall structure, shedding light on the compound's stability and reactivity (Kliegel et al., 1986).
Chemical Properties Analysis
The chemical properties of 2-azidonaphthalene, including its reactivity in various chemical environments, are of considerable interest. Studies on the pyrolysis and photolysis of aryl azides related to 2-azidonaphthalene contribute to understanding its stability, reactivity, and the formation of novel organic compounds (Dyall & Ferguson, 1994); (Yabe, 1979).
Applications De Recherche Scientifique
Covalent Labeling of Membrane Components
Research by Klip and Gitler (1974) demonstrated the potential of azides like 1-Azidonaphthalene for covalently labeling membrane components. They found that upon photoactivation, these azides label the fatty acyl chains of phospholipids in membranes, and significantly, half of the radioactivity associates with membrane proteins, indicating its utility in studying membrane structure and function (Klip & Gitler, 1974).
Mechanistic Implications in Pyrolysis
Dyall and Ferguson (1994) explored the pyrolysis of aryl azides, including 2-Azidonaphthalene. They reported that the presence of different substituents affects the pyrolysis rate and that the process is consistent with a transition state having quinonoid character. This study contributes to understanding the mechanisms of chemical reactions involving 2-Azidonaphthalene (Dyall & Ferguson, 1994).
Two-Photon Fluorescent Probe for Bioimaging
Mao et al. (2013) developed a two-photon fluorescent probe using a naphthalene derivative for bioimaging of H2S in living cells. The probe, which includes an azide group, exhibits high sensitivity and selectivity, making it a valuable tool for monitoring H2S in biological samples (Mao et al., 2013).
Transformation in Cryogenic Temperatures
Shields et al. (2019) investigated the photolysis of diazidonaphthalene derivatives at cryogenic temperatures. They found that photolysis transforms triplet vinylnitrene into triplet alkylnitrene, providing insights into the behavior of reactive intermediates in low-temperature environments (Shields et al., 2019).
Photoaffinity Labeling in Olfactory Research
Menevşe and Menevşe (1989) used aromatic azides, including 1-Azidonaphthalene, as photoaffinity labeling agents to study olfactory receptors. Their research indicated specific partial inhibition of receptors, offering a novel approach to understanding olfactory coding (Menevşe & Menevşe, 1989).
Synthesis of Arabinofuranosyl Disaccharide Photoaffinity Probe
Pathak et al. (2002) synthesized a photoaffinity probe using 5-Azidonaphthalene for identifying binding and functional sites in Mycobacterium tuberculosis. This represents an application of azides in developing tools for microbiological research (Pathak et al., 2002).
Studying Viral Inactivation and Vaccine Development
Belanger et al. (2011) explored the use of azides, including 1-azidonaphthalene, for inactivating viruses while preserving surface epitopes. This research has implications for developing vaccines against enveloped viruses (Belanger et al., 2011).
Orientations Futures
While specific future directions for 2-Azidonaphthalene are not mentioned in the retrieved sources, the field of photochemistry, which includes the study of compounds like 2-Azidonaphthalene, continues to be an active area of research . Future research may focus on developing new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy .
Propriétés
IUPAC Name |
2-azidonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPXUJOEKTGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175103 | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidonaphthalene | |
CAS RN |
20937-86-4 | |
| Record name | Naphthalene, 2-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



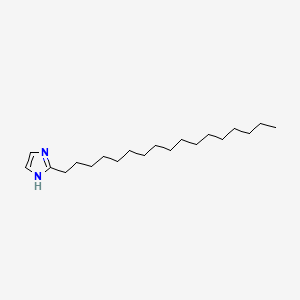
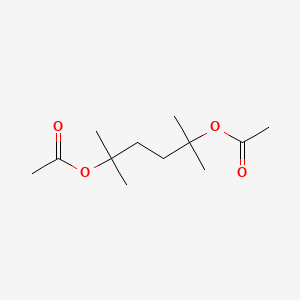

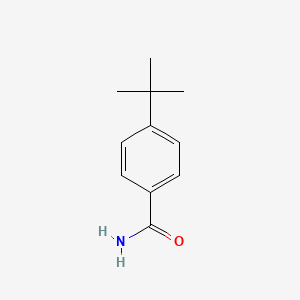
![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)


